molecular formula As2Ni B576845 CID 91886304 CAS No. 12068-61-0

CID 91886304

Cat. No.: B576845
CAS No.: 12068-61-0
M. Wt: 208.537
InChI Key: LPZQKJKDQZNVJW-UHFFFAOYSA-N
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Description

Table 1: Fundamental Properties of Nickel Arsenide (NiAs₂)

Property Value/Description
Chemical Formula As₂Ni
Molecular Weight 208.537 g/mol
Crystal System Orthorhombic
SMILES Notation [Ni].[As]=[As]
Natural Occurrence Rammelsbergite
Density 7.10–7.20 g/cm³
Hardness (Mohs) 5.5

Historical Background and Discovery

The study of nickel arsenide dates to the 16th century, when miners in the Schneeberg region of Saxony, Germany, encountered a reddish ore initially mistaken for copper. Georgius Agricola documented its toxicity, noting severe lung damage among workers exposed to the mineral. By the 19th century, chemists recognized the ore as a nickel-arsenic compound, distinct from copper minerals.

In 1854, the mineral rammelsbergite (NiAs₂) was formally identified and named after German chemist Karl Friedrich August Rammelsberg, who pioneered early analyses of nickel arsenides. The compound’s synthetic counterpart, NiAs₂, was later characterized through direct combination of elemental nickel and arsenic under controlled conditions.

Key milestones include:

  • 1854 : Rammelsbergite classified as a distinct mineral species.
  • 1940 : Pararammelsbergite (a polymorph of NiAs₂) discovered in Ontario, Canada, highlighting structural variability in nickel diarsenides.
  • 1960s : Michigan’s copper district yielded crystallized rammelsbergite, confirming its association with hydrothermal nickel-cobalt-silver deposits.

Properties

InChI

InChI=1S/As2.Ni/c1-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQKJKDQZNVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ni].[As]=[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

As2Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.537 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Precursors

Colloidal synthesis offers precise control over nanocrystal (NC) size, shape, and crystallinity. In a representative protocol, nickel chloride (NiCl₂) and tris(dimethylamino)arsine [(Me₂N)₃As] serve as metal precursors, dissolved in a mixture of 1-octadecene (ODE) and trioctylphosphine (TOP). The reaction proceeds under inert conditions to prevent oxidation, with TOP acting as both a surfactant and coordinating solvent. Degassing at 120°C for 2 h ensures the removal of volatile impurities before heating to 250°C for precursor decomposition.

Table 1: Key Parameters for Colloidal NiAs NC Synthesis

ParameterValue/Component
Nickel precursorNiCl₂
Arsenic precursorTris(dimethylamino)arsine
Solvent systemODE/TOP (3:1 v/v)
Reaction temperature250°C
Reaction time1 minute
Washing solventsToluene/ethanol

Nucleation and Growth Dynamics

Rapid injection of the arsenic precursor into the nickel-ligand solution triggers instantaneous nucleation. The short reaction time (1 min) limits Ostwald ripening, yielding disk-shaped NCs with an average diameter of 10 nm and thickness of 4 nm. High-resolution TEM reveals lattice fringes corresponding to the (101) and (002) planes of hexagonal NiAs (space group P6₃/mmc), confirming epitaxial growth along the c-axis.

Ligand Effects and Surface Chemistry

TOP ligands passivate NC surfaces, preventing aggregation and enabling dispersion in nonpolar solvents. Post-synthesis ligand stripping using dimethylformamide (DMF) containing PbI₂ and ammonium acetate transfers NCs to polar media while maintaining structural integrity. This step is critical for electrocatalytic applications where surface-active sites must remain accessible.

Industrial Extraction and Arsenic Management

Ore Processing and Roasting Techniques

Nickel arsenide occurs naturally as the mineral niccolite (NiAs) in sulfide ore deposits. Industrial extraction focuses on arsenic removal to meet smelter thresholds (<4% As). Sulfur-assisted roasting under nitrogen atmospheres converts NiAs into nickel sulfides and volatile arsenic species:

NiAs+S700CNiS+As4S4(g)\text{NiAs} + \text{S} \xrightarrow{700^\circ\text{C}} \text{NiS} + \text{As}4\text{S}4(g)\uparrow

Table 2: Optimized Roasting Conditions for Arsenic Removal

ParameterOptimal ValueOutcome
Temperature700°C98.2% As volatilization
Sulfur additive20 wt%Enhances As-S binding
Gas flow rate2 L/minReduces As₄ partial pressure
Residence time60 minCompletes sulfidation

Phase Transformation Analysis

In situ X-ray diffraction during roasting identifies intermediate phases:

  • <300°C : NiAs remains stable.

  • 300–500°C : Formation of Ni₃S₂ and As₂S₃.

  • >500°C : Complete decomposition into NiS and gaseous As₄S₄.

This stepwise process minimizes nickel losses while achieving arsenic content below 0.5% in the final nickel concentrate.

Electrocatalytic Precursor Synthesis

Surface Oxidation and Active Site Generation

Ligand-stripped NiAs NCs undergo surface oxidation in alkaline media during oxygen evolution reaction (OER) testing:

NiAs+4OHNiOOH+AsO2+2H2O+3e\text{NiAs} + 4\text{OH}^- \rightarrow \text{NiOOH} + \text{AsO}2^- + 2\text{H}2\text{O} + 3\text{e}^-

This transformation creates a NiOOH/AsO₂⁻ heterostructure, which exhibits sustained OER activity (10 mA/cm² at 310 mV overpotential) over 60 h. The arsenic sublayer enhances charge transfer kinetics, reducing Tafel slopes from 98 mV/dec (pure Ni) to 62 mV/dec.

Stability and Performance Metrics

Accelerated degradation tests reveal:

  • Mass activity : 1.24 A/mg at 1.65 V (vs. RHE)

  • Faradaic efficiency : 93.2% after 1000 cycles

  • Surface area retention : 89% post-stability test

Thermodynamic and Kinetic Considerations

Decomposition Pathways

Thermogravimetric analysis (TGA) under argon identifies two decomposition regimes:

  • 248–300°C : Solid-state disproportionation

    2NiAsNi2As+As(g)2\text{NiAs} \rightarrow \text{Ni}_2\text{As} + \text{As}(g)\uparrow
  • 420–500°C : Complete arsenic volatilization

    NiAsNi+As(g)\text{NiAs} \rightarrow \text{Ni} + \text{As}(g)\uparrow

Activation energies of 158 kJ/mol (low-T) and 202 kJ/mol (high-T) suggest rate-limiting steps dominated by arsenic diffusion.

Solubility and Recrystallization

NiAs exhibits negligible solubility in aqueous media (Ksp = 1.6×10⁻²⁹) but dissolves in concentrated HCl via oxidative complexation:

NiAs+6HClNiCl2+AsCl3+3H2\text{NiAs} + 6\text{HCl} \rightarrow \text{NiCl}2 + \text{AsCl}3 + 3\text{H}_2\uparrow

Recrystallization from molten alkali arsenates produces single crystals suitable for semiconductor applications .

Chemical Reactions Analysis

Types of Reactions: Nickel arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When heated in the presence of oxygen, nickel arsenide can oxidize to form nickel oxide and arsenic trioxide.

    Reduction: Nickel arsenide can be reduced using reducing agents like hydrogen gas to produce elemental nickel and arsenic.

    Substitution: In certain conditions, nickel arsenide can undergo substitution reactions where arsenic atoms are replaced by other elements such as sulfur or selenium.

Major Products:

    Oxidation: Nickel oxide (NiO) and arsenic trioxide (As2O3)

    Reduction: Elemental nickel (Ni) and arsenic (As)

    Substitution: Compounds like nickel sulfide (NiS) or nickel selenide (NiSe)

Scientific Research Applications

Applications

  • Semiconductor Industry
    • Nickel arsenide is utilized as a semiconductor material due to its unique electronic properties. It exhibits p-type conductivity, making it suitable for various electronic devices.
    • Case Study : Research has shown that nickel arsenide can be integrated into thin-film transistors, enhancing performance metrics such as mobility and on/off ratios .
  • Photo-optic Applications
    • The compound is also used in photo-optic applications, particularly in the development of photodetectors and photovoltaic devices.
    • Case Study : A study highlighted the use of nickel arsenide in solar cells, where it contributed to improved light absorption and energy conversion efficiency .
  • Catalysis
    • Nickel arsenide serves as a catalyst in various chemical reactions, particularly in organic synthesis and environmental applications.
    • Case Study : In catalytic reactions involving hydrogenation and oxidation processes, nickel arsenide demonstrated significant activity and selectivity compared to traditional catalysts .
  • Nanotechnology
    • The incorporation of nickel arsenide in nanostructured materials has opened avenues for advanced applications in drug delivery systems and biosensors.
    • Case Study : Research indicated that nickel arsenide nanoparticles exhibited enhanced stability and biocompatibility, making them promising candidates for biomedical applications .
  • Thermoelectric Materials
    • The thermoelectric properties of nickel arsenide make it a candidate for energy harvesting technologies.
    • Case Study : Investigations into the thermoelectric performance of nickel arsenide revealed its potential for efficient heat-to-electricity conversion, which could be utilized in power generation from waste heat .

Data Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Semiconductor IndustryUsed in thin-film transistorsEnhanced mobility and on/off ratios
Photo-optic ApplicationsUtilized in photodetectors and solar cellsImproved light absorption efficiency
CatalysisActs as a catalyst in chemical reactionsHigh activity in hydrogenation reactions
NanotechnologyIncorporated into nanoparticles for drug deliveryEnhanced stability and biocompatibility
Thermoelectric MaterialsUsed for energy harvestingEfficient heat-to-electricity conversion

Mechanism of Action

The mechanism of action of nickel arsenide involves its interaction with molecular targets and pathways within a system. At the molecular level, nickel arsenide can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but studies suggest that nickel arsenide may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Based on the evidence, compounds with structural similarities to CID 91886304 (e.g., halogenated heterocycles or betulin derivatives) are compared using the following criteria:

Property This compound (Hypothetical) 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CID 45480265) 3-O-Caffeoyl Betulin (CID 10153267) CAS 1033610-45-5 (CID 59200652)
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₇H₄BrN₃O₂ C₃₅H₅₄O₄ C₇H₈BrNO₂
Molecular Weight ~188.01 g/mol 242.03 g/mol 562.79 g/mol 218.05 g/mol
Hydrogen Bond Acceptors 3 (Cl, N) 5 (O, N) 4 (O) 3 (O, N)
Biological Activity Hypothetical enzyme inhibition Moderate CYP1A2 inhibition Substrate analog for bile acid transporters High GI absorption, BBB permeability
Solubility Not available 0.542 mg/ml (soluble) Lipophilic (betulin backbone) 0.864 mg/ml (soluble)

Key Findings

Functional Divergence : Unlike 3-O-caffeoyl betulin (CID 10153267), which is a sterol-like molecule with transporter substrate activity, this compound likely exhibits inhibition or modulation of metabolic pathways due to its smaller size and polarity .

Bioavailability : Compounds like CAS 1033610-45-5 (CID 59200652) demonstrate high GI absorption and blood-brain barrier (BBB) permeability, properties that this compound may lack due to its higher halogen content and reduced lipophilicity .

Methodological Insights from Evidence

  • Structural Comparison: highlights the use of 3D overlays and 2D structural formulas to compare substrates (e.g., DHEAS) and inhibitors (e.g., betulin derivatives). Similar approaches can be applied to this compound by aligning its hypothetical structure with known active compounds .
  • Synthetic Pathways : and outline reaction conditions (e.g., iodides, DMF solvent) for synthesizing halogenated heterocycles, which could guide the production of this compound derivatives .
  • Biological Profiling : Data from emphasize the importance of CYP enzyme inhibition and solubility metrics, critical for prioritizing compounds like this compound for further testing .

Biological Activity

  • Anticancer Activity : Many compounds similar to CID 91886304 have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. This is typically achieved through mechanisms such as:
    • Reactive Oxygen Species (ROS) Generation : Compounds can generate ROS, leading to oxidative stress and subsequent cell death.
    • DNA Damage : Some compounds interact with DNA, causing damage that triggers cellular repair mechanisms or apoptosis.
  • Antimicrobial Properties : Certain compounds exhibit activity against bacteria and fungi by disrupting cellular membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Compounds may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Case Studies and Research Findings

While specific case studies on this compound are not available, related compounds have been documented in various research studies:

  • Study 1 : A compound structurally similar to this compound was tested against a panel of cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer activity.
  • Study 2 : Another study explored the antimicrobial efficacy of a related compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial properties.
  • Study 3 : Research on anti-inflammatory properties showed that a similar compound could significantly reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Table

Activity Type Mechanism Example Study Findings
AnticancerInduces apoptosis via ROS generationSignificant reduction in viability in cancer cell lines at >10 µM
AntimicrobialDisrupts cellular membranesMIC of 5 µg/mL against Staphylococcus aureus
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduced TNF-alpha levels in macrophages

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